
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by selective hydrogenation and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
科学研究应用
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(2E,6E)-Farnesol: A related compound with similar structural features but different biological activities.
(2E,6E)-Farnesoic Acid: Another similar compound that is a precursor in the biosynthesis of juvenile hormones in insects.
Uniqueness
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is unique due to its specific arrangement of double and triple bonds, which confer distinct chemical reactivity and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable target for pharmaceutical research.
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(2E,6E)-3,7-dimethyltrideca-2,6-dien-12-yn-1-ol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-9-14(2)10-8-11-15(3)12-13-16/h1,10,12,16H,5-9,11,13H2,2-3H3/b14-10+,15-12+ |
InChI 键 |
RRSNUNHVBGGOAG-VDQVFBMKSA-N |
手性 SMILES |
C/C(=C\CC/C(=C/CO)/C)/CCCCC#C |
规范 SMILES |
CC(=CCCC(=CCO)C)CCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



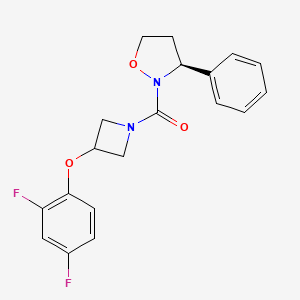
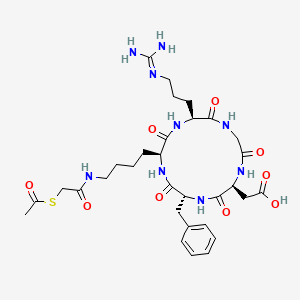
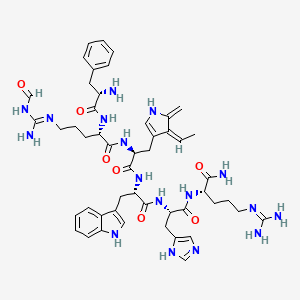
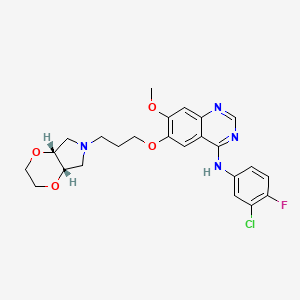
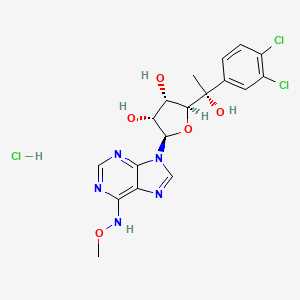
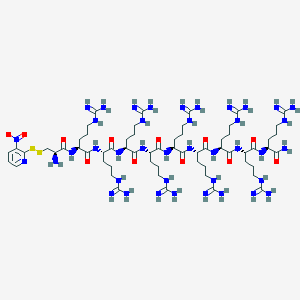
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
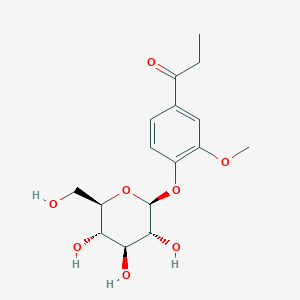
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
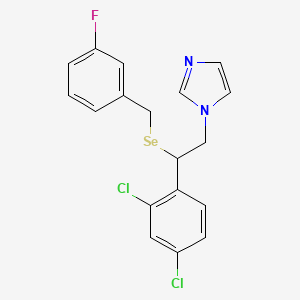
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
